molecular formula C16H14N2O4S B12204792 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide CAS No. 1144449-19-3

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide

Cat. No.: B12204792
CAS No.: 1144449-19-3
M. Wt: 330.4 g/mol
InChI Key: GHDRUDUGIKSCMR-UHFFFAOYSA-N
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Description

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is part of the oxathiin family, characterized by a heterocyclic structure containing both oxygen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide typically involves the reaction of acetylacetone anilide with thionyl chloride to form α-chloroacetylacetone anilide. This intermediate is then condensed with mercaptoethanol to yield the desired oxathiin compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, including temperature, pressure, and the use of industrial-grade reagents. The final product is purified through crystallization or distillation to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxathiin compounds. These products have distinct properties and applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

1144449-19-3

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H14N2O4S/c19-16(18-13-8-4-5-9-17-13)14-15(12-6-2-1-3-7-12)23(20,21)11-10-22-14/h1-9H,10-11H2,(H,17,18,19)

InChI Key

GHDRUDUGIKSCMR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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